molecular formula C10H7NO2S B13574488 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole

Cat. No.: B13574488
M. Wt: 205.23 g/mol
InChI Key: ROXYDJTVGNJDIO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is a heterocyclic compound that features both a benzodioxole and a thiazole ring in its structure The benzodioxole moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole typically involves the condensation of 1,3-benzodioxole derivatives with thioamide compounds. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where halogens or other substituents are introduced using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can also interact with DNA, potentially leading to the disruption of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(1,3-Benzodioxol-5-yl)-1,3-imidazole: Contains an imidazole ring, which may confer different biological activities.

    4-(1,3-Benzodioxol-5-yl)-1,3-pyrazole: Features a pyrazole ring, often studied for its anti-inflammatory properties.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is unique due to the combination of the benzodioxole and thiazole rings, which can confer a distinct set of chemical and biological properties. The presence of the thiazole ring often enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazole

InChI

InChI=1S/C10H7NO2S/c1-2-9-10(13-6-12-9)3-7(1)8-4-14-5-11-8/h1-5H,6H2

InChI Key

ROXYDJTVGNJDIO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC=N3

Origin of Product

United States

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